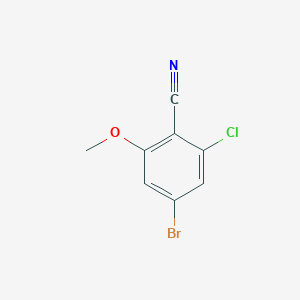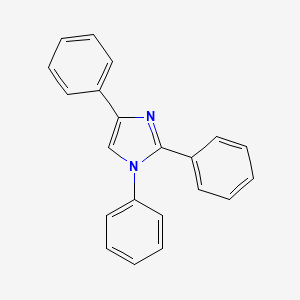
1,2,4-Triphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 1, 2, and 4. This compound has been known since 1877 and is also referred to as lophine . Imidazoles are important structural motifs in many natural products and pharmaceuticals due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1H-imidazole can be synthesized through various methods. One common synthetic route involves the cyclocondensation of benzil, benzaldehyde, and ammonium acetate. This reaction typically occurs under reflux conditions for several hours, resulting in the formation of the desired imidazole derivative . Another method involves the use of lactic acid as a promoter, which provides an environmentally benign approach to synthesizing 2,4,5-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1,2,4-Triphenyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can bind to protein molecules due to its structural similarity with histidine, allowing it to modulate enzyme activity and receptor functions. Additionally, it can exert direct inhibitory effects on cell membranes at high concentrations .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with different substitution patterns.
2-Phenylimidazole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Another derivative with distinct substitution patterns.
Uniqueness
1,2,4-Triphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
36631-19-3 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,2,4-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H |
InChI Key |
NOQONXWBCSGVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


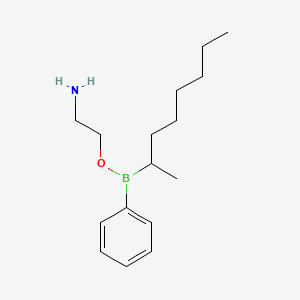
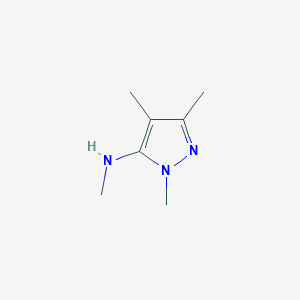
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)


![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
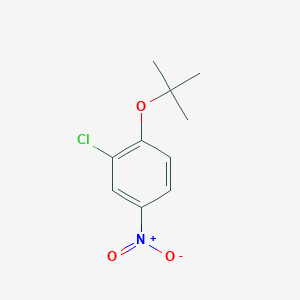

![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
